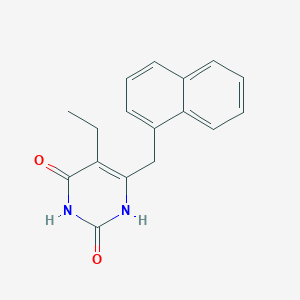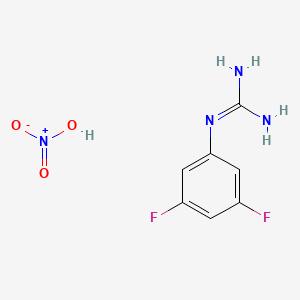![molecular formula C7H10N6O2S B12576127 5-[5-(Methanesulfonyl)-1-methyl-1H-pyrazol-4-yl]-2-methyl-2H-tetrazole CAS No. 599178-98-0](/img/structure/B12576127.png)
5-[5-(Methanesulfonyl)-1-methyl-1H-pyrazol-4-yl]-2-methyl-2H-tetrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[5-(Methanesulfonyl)-1-methyl-1H-pyrazol-4-yl]-2-methyl-2H-tetrazole is an organic compound with a complex structure that includes both pyrazole and tetrazole rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[5-(Methanesulfonyl)-1-methyl-1H-pyrazol-4-yl]-2-methyl-2H-tetrazole typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of methanesulfonyl chloride with a suitable pyrazole derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and may involve techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
5-[5-(Methanesulfonyl)-1-methyl-1H-pyrazol-4-yl]-2-methyl-2H-tetrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanesulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce sulfides or thiols.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials or as a catalyst in chemical reactions
Wirkmechanismus
The mechanism of action of 5-[5-(Methanesulfonyl)-1-methyl-1H-pyrazol-4-yl]-2-methyl-2H-tetrazole involves its interaction with specific molecular targets. The methanesulfonyl group is known to be a strong electrophile, which can react with nucleophiles in biological systems. This interaction can lead to the inhibition or activation of specific enzymes or receptors, thereby exerting its effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Methanesulfonyl-1-methyl-1H-tetrazole
- 1-Methyl-5-(methylsulfonyl)-1H-tetrazole
- 1H-Tetrazole, 1-methyl-5-(methylsulfonyl)-
Uniqueness
Compared to similar compounds, 5-[5-(Methanesulfonyl)-1-methyl-1H-pyrazol-4-yl]-2-methyl-2H-tetrazole is unique due to the presence of both pyrazole and tetrazole rings in its structure. This dual-ring system can provide enhanced reactivity and specificity in chemical and biological applications .
Eigenschaften
IUPAC Name |
2-methyl-5-(1-methyl-5-methylsulfonylpyrazol-4-yl)tetrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N6O2S/c1-12-7(16(3,14)15)5(4-8-12)6-9-11-13(2)10-6/h4H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYIHZBGIQITYQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C2=NN(N=N2)C)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50787011 |
Source


|
| Record name | 5-[5-(Methanesulfonyl)-1-methyl-1H-pyrazol-4-yl]-2-methyl-2H-tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50787011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
599178-98-0 |
Source


|
| Record name | 5-[5-(Methanesulfonyl)-1-methyl-1H-pyrazol-4-yl]-2-methyl-2H-tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50787011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6-Hydroxy-5-methyl-1,4-dipentyl-2,4-dihydro-1H-pyrrolo[3,2-b]pyridin-1-ium](/img/structure/B12576045.png)
![2,2'-Azobis{2-[n-(2-carboxyethyl)amidino]propane}](/img/structure/B12576053.png)

![Diethyl [1-(benzyloxy)ethenyl]phosphonate](/img/structure/B12576072.png)

![4-Chloro-N-[[4-(2-methoxyphenyl)piperazino]methyl]benzamide](/img/structure/B12576087.png)
![2-{[(Oxan-2-yl)oxy]methyl}benzonitrile](/img/structure/B12576091.png)






![N,N-Bis(4-bromophenyl)-4'-ethenyl[1,1'-biphenyl]-4-amine](/img/structure/B12576149.png)
